CP-66713

Catalog No.
S524340
CAS No.
91896-57-0
M.F
C15H10ClN5
M. Wt
295.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-66713

CAS Number

91896-57-0

Product Name

CP-66713

IUPAC Name

8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Molecular Formula

C15H10ClN5

Molecular Weight

295.72 g/mol

InChI

InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18)

InChI Key

PBENJWAFQLORQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N

Solubility

Soluble in DMSO, not in water

Synonyms

CP 66713; CP-66713; CP66713.

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N

Description

The exact mass of the compound 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is 295.06247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-66713, chemically known as 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, is a selective antagonist of the adenosine A2 receptor. This compound is notable for its structure, which includes a triazole moiety fused to a quinoxaline ring, contributing to its unique pharmacological properties. CP-66713 has garnered attention in pharmacological research due to its potential therapeutic applications in various neurological and cardiovascular conditions.

A2 Adenosine Receptor Antagonist

Studies have shown that CP-66713 acts as a selective antagonist for the A2 adenosine receptor subtype []. A2 receptors are widely distributed in the body and are involved in regulating various functions, including smooth muscle relaxation, bronchodilation, and inhibition of platelet aggregation. Antagonizing A2 receptors can potentially lead to effects like bronchodilation (relaxation of airways in the lungs) and inhibition of blood clotting.

The chemical reactivity of CP-66713 primarily involves its interactions with adenosine receptors. As an antagonist, it competes with endogenous adenosine for binding to the A2 receptor. The binding affinity of CP-66713 for the A2 receptor is characterized by a dissociation constant (K_i) of approximately 22 nM, indicating a relatively high affinity for this receptor subtype compared to other adenosine receptors . The compound does not significantly interact with the A1 receptor, showcasing its selectivity.

CP-66713 exhibits significant biological activity as an adenosine A2 receptor antagonist. In studies involving hippocampal slices from guinea pigs, it has been shown to facilitate the reversal of long-term potentiation (LTP) while inhibiting population spikes, thereby affecting synaptic plasticity . This suggests that CP-66713 plays a crucial role in modulating synaptic responses and may have implications for conditions such as epilepsy and cognitive disorders.

The synthesis of CP-66713 involves several steps that typically include the formation of the triazole and quinoxaline components. While specific synthetic routes may vary, a common approach includes:

  • Formation of Triazole: Reacting appropriate phenyl and hydrazine derivatives to form a triazole ring.
  • Quinoxaline Synthesis: Utilizing condensation reactions between suitable precursors to construct the quinoxaline backbone.
  • Final Coupling: Combining the triazole and quinoxaline intermediates through amination or other coupling methods to yield CP-66713.

These synthetic pathways are optimized for yield and purity to ensure the compound's efficacy in biological assays .

CP-66713 has potential applications in various therapeutic areas due to its role as an adenosine A2 receptor antagonist. These include:

  • Neurological Disorders: Its ability to modulate synaptic plasticity makes it a candidate for treating conditions like epilepsy and cognitive impairments.
  • Cardiovascular Research: By influencing vascular smooth muscle tone and myocardial function, CP-66713 may have implications in cardiovascular therapeutics.
  • Pain Management: The modulation of adenosine receptors can also affect pain pathways, suggesting potential applications in analgesia .

Research has demonstrated that CP-66713 interacts specifically with the adenosine A2 receptor without significant effects on other receptor subtypes. In vitro studies indicate that it can alter synaptic responses in hippocampal neurons, enhancing certain forms of synaptic plasticity while inhibiting others . Additionally, studies have shown that CP-66713 can facilitate depotentiation of LTP in specific neuronal circuits, highlighting its nuanced role in synaptic modulation.

Several compounds exhibit structural or functional similarities to CP-66713. Here are some notable examples:

Compound NameStructure TypeReceptor Affinity (K_i)Unique Features
8-CyclopentyltheophyllineAdenosine A1 Receptor Antagonist>10 μMSelective for A1 receptors
N6-(2-phenylisopropyl)adenosineAdenosine A2 Receptor Agonist0.5 nMPotent agonist at A2 receptors
CV1808Adenosine A2 Receptor Antagonist>340 nMLower affinity compared to CP-66713
NECANon-selective Adenosine AgonistVariesActs on both A1 and A2 receptors

CP-66713 stands out due to its high selectivity for the adenosine A2 receptor and its specific effects on synaptic plasticity, making it a valuable tool in pharmacological research focused on neurological functions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Exact Mass

295.06247

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

91896-57-0

Wikipedia

CP 66713

Dates

Modify: 2023-08-15
1: Fujii S, Kato H, Ito K, Itoh S, Yamazaki Y, Sasaki H, Kuroda Y. Effects of A1 and A2 adenosine receptor antagonists on the induction and reversal of long-term potentiation in guinea pig hippocampal slices of CA1 neurons. Cell Mol Neurobiol. 2000 Jun;20(3):331-50. PubMed PMID: 10789832.
2: Fujii S, Kuroda Y, Ito KL, Yoshioka M, Kaneko K, Yamazaki Y, Sasaki H, Kato H. Endogenous adenosine regulates the effects of low-frequency stimulation on the induction of long-term potentiation in CA1 neurons of guinea pig hippocampal slices. Neurosci Lett. 2000 Jan 28;279(2):121-4. PubMed PMID: 10674636.
3: Fujii S, Kuroda Y, Ito Ki, Kaneko K, Kato H. Effects of adenosine receptors on the synaptic and EPSP-spike components of long-term potentiation and depotentiation in the guinea-pig hippocampus. J Physiol. 1999 Dec 1;521 Pt 2:451-66. PubMed PMID: 10581315; PubMed Central PMCID: PMC2269672.
4: Fredholm BB, Lindström K. Autoradiographic comparison of the potency of several structurally unrelated adenosine receptor antagonists at adenosine A1 and A(2A) receptors. Eur J Pharmacol. 1999 Sep 10;380(2-3):197-202. PubMed PMID: 10513579.
5: O'Kane EM, Stone TW. Interaction between adenosine A1 and A2 receptor-mediated responses in the rat hippocampus in vitro. Eur J Pharmacol. 1998 Nov 27;362(1):17-25. PubMed PMID: 9865525.
6: Matsugi T, Chen Q, Anderson DR. Adenosine-induced relaxation of cultured bovine retinal pericytes. Invest Ophthalmol Vis Sci. 1997 Dec;38(13):2695-701. PubMed PMID: 9418721.
7: Zhang Y, Raud J, Hedqvist P, Fredholm BB. Propentofylline inhibits polymorphonuclear leukocyte recruitment in vivo by a mechanism involving adenosine A2A receptors. Eur J Pharmacol. 1996 Oct 17;313(3):237-42. PubMed PMID: 8911920.
8: Phillis JW. The effects of selective A1 and A2a adenosine receptor antagonists on cerebral ischemic injury in the gerbil. Brain Res. 1995 Dec 24;705(1-2):79-84. PubMed PMID: 8821736.
9: Suzuki M, Tomaru A, Kishibayashi N, Karasawa A. Effects of the adenosine A1-receptor antagonist on defecation, small intestinal propulsion and gastric emptying in rats. Jpn J Pharmacol. 1995 May;68(1):119-23. PubMed PMID: 7494374.
10: Szentmiklósi AJ, Ujfalusi A, Cseppentö A, Nosztray K, Kovács P, Szabó JZ. Adenosine receptors mediate both contractile and relaxant effects of adenosine in main pulmonary artery of guinea pigs. Naunyn Schmiedebergs Arch Pharmacol. 1995 Apr;351(4):417-25. PubMed PMID: 7543187.
11: Kirkpatrick KA, Richardson PJ. Adenosine receptor-mediated modulation of acetylcholine release from rat striatal synaptosomes. Br J Pharmacol. 1993 Nov;110(3):949-54. PubMed PMID: 8298819; PubMed Central PMCID: PMC2175826.
12: Vellucci SV, Sirinathsinghji DJ, Richardson PJ. Adenosine A2 receptor regulation of apomorphine-induced turning in rats with unilateral striatal dopamine denervation. Psychopharmacology (Berl). 1993;111(3):383-8. PubMed PMID: 7870978.
13: Fujii S, Wakizaka A, Sekino Y, Kuroda Y, Ito K, Miyakawa H, Kato H. Adenosine A2 receptor antagonist facilitates the reversal of long-term potentiation (depotentiation) of evoked postsynaptic potentials but inhibits that of population spikes in hippocampal CA1 neurons. Neurosci Lett. 1992 Dec 14;148(1-2):148-50. PubMed PMID: 1300488.
14: Fuder H, Brink A, Meincke M, Tauber U. Purinoceptor-mediated modulation by endogenous and exogenous agonists of stimulation-evoked [3H]noradrenaline release on rat iris. Naunyn Schmiedebergs Arch Pharmacol. 1992 Apr;345(4):417-23. PubMed PMID: 1320209.
15: Sekino Y, Ito K, Miyakawa H, Kato H, Kuroda Y. Adenosine (A2) antagonist inhibits induction of long-term potentiation of evoked synaptic potentials but not of the population spike in hippocampal CA1 neurons. Biochem Biophys Res Commun. 1991 Dec 31;181(3):1010-4. PubMed PMID: 1764051.

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